molecular formula C18H16ClN3O3 B7718501 N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No.: B7718501
M. Wt: 357.8 g/mol
InChI Key: HFQYWUPOQXHRFZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with an appropriate nitrile under acidic or basic conditions.

    Coupling with Phenol Derivative: The oxadiazole intermediate is then coupled with a phenol derivative, such as 4-hydroxyacetophenone, using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its ability to interact with biological targets.

    Agricultural Chemistry: The compound may be explored as a pesticide or herbicide, leveraging its chemical stability and biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide depends on its application:

    Biological Targets: In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound may interfere with signaling pathways, such as those involved in inflammation or cell proliferation, by binding to specific proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-(1,2,4-oxadiazol-5-yl)phenoxy)acetamide: Lacks the ethyl group on the oxadiazole ring.

    N-(4-chlorophenyl)-2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide: Contains a methyl group instead of an ethyl group on the oxadiazole ring.

Uniqueness

N-(4-chlorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-9-15(10-4-12)24-11-17(23)20-14-7-5-13(19)6-8-14/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQYWUPOQXHRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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